

Sangivamycin: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sangivamycin is a pyrrolo[2,3-d]pyrimidine nucleoside analogue originally isolated from Streptomyces rimosus.[1] As a structural analog of adenosine, it exhibits a range of biological activities, including antibiotic, antiviral, and anti-cancer properties.[1][2] Its potent inhibition of protein kinase C (PKC) and other kinases has made it a subject of significant interest in drug discovery and development.[1][3] This document provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of **sangivamycin**.

Chemical Properties

Sangivamycin is a white to off-white solid. Its chemical structure is characterized by a 7-deazaadenosine core with a carboxamide group at the 5-position of the pyrrolopyrimidine ring. [3] It is functionally related to adenosine.[3]



Property	Value	Source
IUPAC Name	4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide	[3]
Molecular Formula	C12H15N5O5	[3]
Molecular Weight	309.28 g/mol	[3]
CAS Number	18417-89-5	[3]
InChI Key	OBZJZDHRXBKKTJ- JTFADIMSSA-N	[3]
SMILES	C1=C(C2=C(N=CN=C2N1[C@ H]3INVALID-LINK CO)O">C@@HO)N)C(=O)N	[3]
Solubility	Slightly soluble in Acetonitrile (0.1-1 mg/ml), DMSO (0.1-1 mg/ml), and Water (0.1-1 mg/ml)	[4]
Storage Temperature	-20°C	[4]
Stability	≥ 4 years at -20°C	[4]

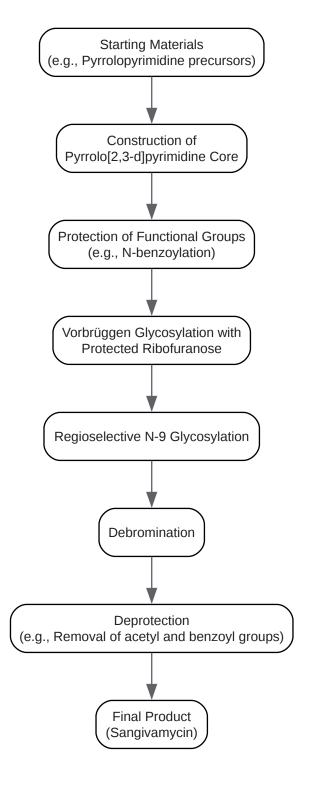
Synthesis of Sangivamycin

The total synthesis of **sangivamycin** has been accomplished through various routes. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine base followed by glycosylation with a protected ribofuranose derivative. One of the key methods is the Vorbrüggen glycosylation.[5]

A representative synthetic workflow is outlined below. The synthesis starts with the preparation of a suitable protected 7-deazapurine base, which is then coupled with a protected ribose derivative. Subsequent deprotection and functional group manipulations yield the final product.



An improved total synthesis of 5'-deoxy**sangivamycin** has been reported, which utilizes a Vorbrüggen glycosylation between 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose and N⁴-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine as a key step.[5]



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Caption: General synthetic workflow for **Sangivamycin**.

Summary of Key Synthetic Steps and Yields

Step	Description	Reagents and Conditions	Yield	Reference
Debromination/R eduction	Conversion of N ⁴ -benzoyl-5-cyano-7-(2',3'-di-O-acetyl-5'-deoxy-β-D-ribofuranosyl)-6-bromo-7H-pyrrolo[2,3-d]pyrimidine	10% Pd/C, Et₃N, THF/MeOH, H₂ (1 atm), rt, 2.25 h	93%	[5]

Experimental Protocols General Protocol for Debromination of a Sangivamycin Precursor[5]

To a solution of the brominated nucleoside precursor (e.g., N⁴-benzoyl-5-cyano-7-(2',3'-di-O-acetyl-5'-deoxy- β -D-ribofuranosyl)-6-bromo-7H-pyrrolo[2,3-d]pyrimidine) in a mixture of THF and MeOH, 10% Pd/C and Et₃N are added. The reaction mixture is stirred at room temperature under a hydrogen atmosphere (1 atm) for a specified time (e.g., 2.25 hours). The reaction progress can be monitored by TLC. Upon completion, the mixture is filtered to remove the catalyst and concentrated under reduced pressure. The resulting residue is then purified by silica gel column chromatography to afford the debrominated product.

Metabolic Stability Testing Protocol[6]

To assess metabolic stability, **sangivamycin** is incubated in duplicate with active and heat-inactivated liver microsomes (from human and mouse, 0.5 mg/mL) and cofactors (2.5 mM NADPH and 3.3 mM MgCl₂) in 0.1 M phosphate buffer (pH 7.4) at 37°C. Aliquots are taken at various time points (0, 15, 30, 60, 90, and 120 minutes). The amount of remaining **sangivamycin** at each time point is determined by LC-MS/MS to evaluate its metabolic stability.



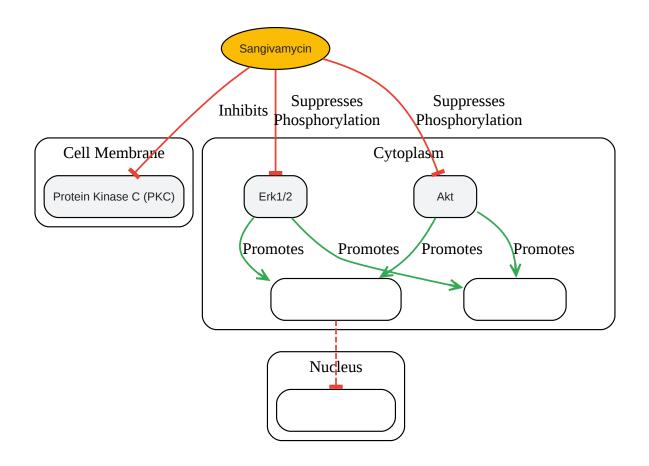
Protein Synthesis Inhibition Assay[7]

The effect of **sangivamycin** on protein synthesis can be measured by monitoring the incorporation of radiolabeled amino acids into newly synthesized proteins. Cells are treated with varying concentrations of **sangivamycin** for different durations (e.g., 3 and 6 hours). Following treatment, a radiolabeled amino acid (e.g., ³H-leucine) is added to the culture medium. After an incubation period, the cells are harvested, and the amount of incorporated radioactivity into the protein fraction is quantified using a scintillation counter. The results are expressed as a percentage of the control (untreated cells).

Mechanism of Action and Signaling Pathways

Sangivamycin exerts its biological effects through multiple mechanisms, primarily as an inhibitor of protein kinase C (PKC).[1][3] It also inhibits the synthesis of both DNA and RNA.[2] [6] In primary effusion lymphoma (PEL) cells, **sangivamycin** has been shown to induce apoptosis by suppressing the phosphorylation of Erk1/2 and Akt, thereby inhibiting their activation.[7] The activation of Erk and Akt signaling pathways is known to inhibit apoptosis and promote proliferation in these cells.[7] Furthermore, **sangivamycin** is incorporated into viral RNA by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[4][8]





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Caption: Sangivamycin's inhibitory effects on key signaling pathways.

Pharmacological Data

Sangivamycin has been evaluated for its antiviral and anticancer activities. It shows potent activity against various cancer cell lines and viruses, including SARS-CoV-2.[5][9]



Parameter	Value	Cell Line/Model	Source
Antiviral Activity (SARS-CoV-2)			
IC50	72 nM	Vero E6 cells	[4]
Anticancer Activity			
Apoptosis Induction	0.3 μM	MCF-7/adr cells	[4]
Pharmacokinetics (in CD-1 mice, 60 mg/kg i.p.)			
C _{max} (male)	97.3 ± 31.0 ng/mL	CD-1 mice	[9]
C _{max} (female)	285 ± 35.9 ng/mL	CD-1 mice	[9]
AUC (male)	632 ± 66.6 h•ng/mL	CD-1 mice	[9]
AUC (female)	833 ± 53.9 h•ng/mL	CD-1 mice	[9]
In Vitro ADME			
Solubility (PBS)	- Up to 500 μM	-	[9]
CYP Inhibition (various isoforms)	No significant inhibition (1-100 μM)	-	[9]

Conclusion

Sangivamycin remains a molecule of high interest due to its potent and diverse biological activities. Its total synthesis has been well-established, providing a foundation for the generation of novel analogs with improved pharmacological profiles. The understanding of its mechanism of action, particularly its role as a kinase inhibitor affecting critical cellular signaling pathways, continues to drive research into its potential therapeutic applications. The data presented in this guide offer a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.



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